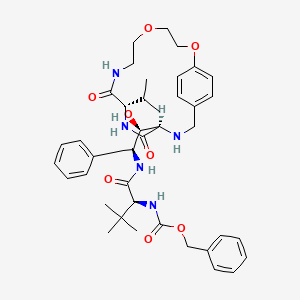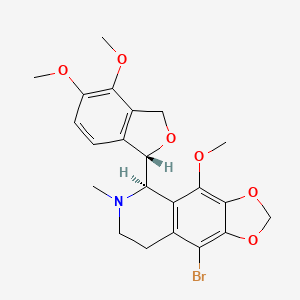
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, methoxy, and dioxolo groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoquinoline core, followed by the introduction of the dioxolo and bromine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Aplicaciones Científicas De Investigación
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparación Con Compuestos Similares
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- can be compared with other similar compounds, such as:
1,3-Dioxolo(4,5-g)isoquinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the isoquinoline ring.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups present in the target compound.
Methoxy-substituted isoquinolines: These compounds contain methoxy groups attached to the isoquinoline ring but may not have the dioxolo or bromine groups. The uniqueness of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- lies in its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities
Propiedades
Número CAS |
565418-40-8 |
|---|---|
Fórmula molecular |
C22H24BrNO6 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
(5R)-9-bromo-5-[(1S)-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C22H24BrNO6/c1-24-8-7-12-15(20(27-4)22-21(16(12)23)29-10-30-22)17(24)19-11-5-6-14(25-2)18(26-3)13(11)9-28-19/h5-6,17,19H,7-10H2,1-4H3/t17-,19+/m1/s1 |
Clave InChI |
VVSDXCUYQGHQTE-MJGOQNOKSA-N |
SMILES isomérico |
CN1CCC2=C([C@@H]1[C@@H]3C4=C(CO3)C(=C(C=C4)OC)OC)C(=C5C(=C2Br)OCO5)OC |
SMILES canónico |
CN1CCC2=C(C1C3C4=C(CO3)C(=C(C=C4)OC)OC)C(=C5C(=C2Br)OCO5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


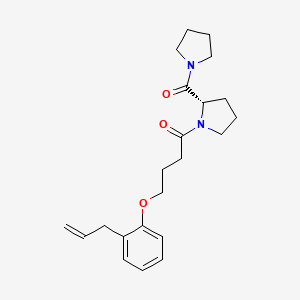

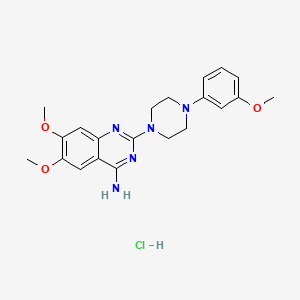
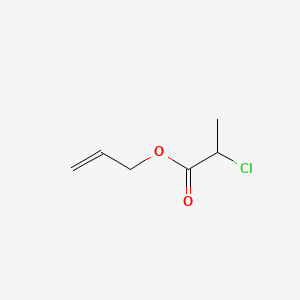

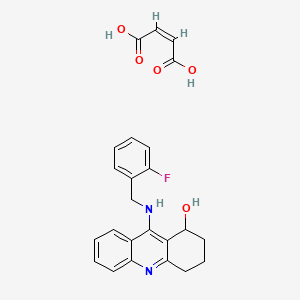
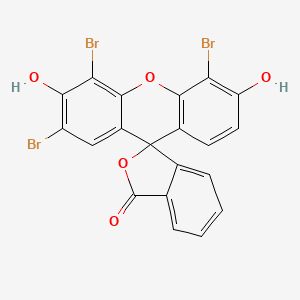
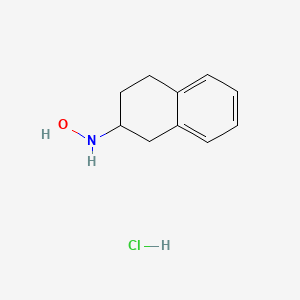
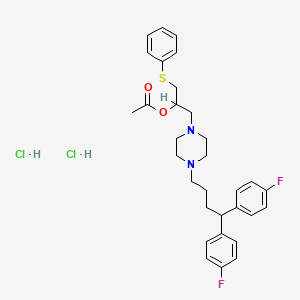
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

